(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-
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Overview
Description
(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the Friedel-Crafts acylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Shares structural similarities but differs in functional groups and reactivity.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another biphenyl derivative with distinct electronic properties and applications.
Uniqueness
(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
142556-92-1 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10,18H,1-3H3,(H,19,20) |
InChI Key |
SQUDVVTWFHBXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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